molecular formula C7H9BrO B6176345 rac-(2R,3S)-3-bromo-2-ethynyloxane, trans CAS No. 246506-99-0

rac-(2R,3S)-3-bromo-2-ethynyloxane, trans

Cat. No.: B6176345
CAS No.: 246506-99-0
M. Wt: 189
InChI Key:
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Description

rac-(2R,3S)-3-bromo-2-ethynyloxane, trans is a chemical compound that has garnered attention in scientific research due to its unique structural properties and potential applications. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. The presence of a bromine atom and an ethynyl group attached to an oxane ring makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3S)-3-bromo-2-ethynyloxane, trans typically involves the bromination of a precursor compound followed by the introduction of an ethynyl group. One common method is the bromination of 2-ethynyloxane using bromine in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3S)-3-bromo-2-ethynyloxane, trans undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Addition Reactions: The ethynyl group can participate in addition reactions with halogens or hydrogen, leading to the formation of dihalides or alkanes.

    Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Addition Reactions: Halogens such as bromine or chlorine in the presence of a catalyst.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Substitution: Formation of 3-substituted-2-ethynyloxanes.

    Addition: Formation of 3,3-dihalo-2-ethynyloxanes.

    Oxidation: Formation of 3-bromo-2-ethynyloxirane.

    Reduction: Formation of 3-bromo-2-ethynylalkane.

Scientific Research Applications

rac-(2R,3S)-3-bromo-2-ethynyloxane, trans has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(2R,3S)-3-bromo-2-ethynyloxane, trans involves its interaction with specific molecular targets. The bromine atom and ethynyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the modulation of biological pathways. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic processes, influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,3S)-2-bromo-3-ethynyloxane, trans
  • rac-(2R,3S)-3-bromo-2-ethynyloxirane, trans
  • rac-(2R,3S)-3-bromo-2-ethynylalkane, trans

Uniqueness

rac-(2R,3S)-3-bromo-2-ethynyloxane, trans is unique due to the specific arrangement of the bromine and ethynyl groups on the oxane ring. This structural configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of rac-(2R,3S)-3-bromo-2-ethynyloxane, trans can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-bromo-1-propanol", "sodium hydride", "acetylene", "potassium tert-butoxide", "3-bromo-2-propyn-1-ol" ], "Reaction": [ "Step 1: Conversion of 2-bromo-1-propanol to 2-bromo-1-propene", "React 2-bromo-1-propanol with sodium hydride in anhydrous DMF to form the corresponding alkoxide intermediate.", "Add acetylene to the reaction mixture and stir at room temperature for several hours to obtain 2-bromo-1-propene.", "Step 2: Conversion of 2-bromo-1-propene to 3-bromo-2-propyn-1-ol", "React 2-bromo-1-propene with potassium tert-butoxide in anhydrous DMF to form the corresponding propargylic alkoxide intermediate.", "Add water to the reaction mixture and stir at room temperature for several hours to obtain 3-bromo-2-propyn-1-ol.", "Step 3: Conversion of 3-bromo-2-propyn-1-ol to rac-(2R,3S)-3-bromo-2-ethynyloxane, trans", "React 3-bromo-2-propyn-1-ol with sodium hydride in anhydrous DMF to form the corresponding alkoxide intermediate.", "Add propargyl bromide to the reaction mixture and stir at room temperature for several hours to obtain rac-(2R,3S)-3-bromo-2-ethynyloxane, trans." ] }

CAS No.

246506-99-0

Molecular Formula

C7H9BrO

Molecular Weight

189

Purity

95

Origin of Product

United States

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